Dimethyl 2-methylprop-1-en-1-yl phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

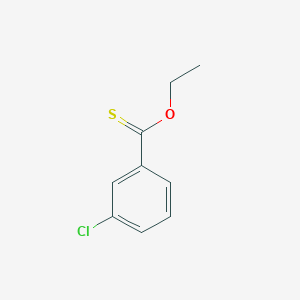

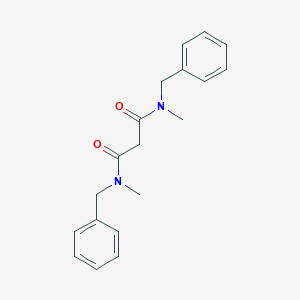

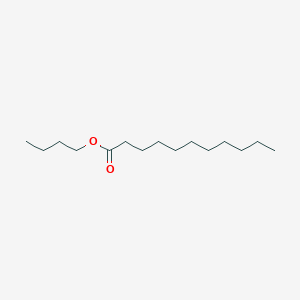

Dimethyl 2-methylprop-1-en-1-yl phosphate (DMMP) is a chemical compound commonly used as a simulant for nerve agents in scientific research. It is a colorless liquid with a fruity odor, and its chemical formula is C5H12O4P. DMMP has gained significant attention due to its ability to mimic the behavior of nerve agents, such as sarin and soman, making it a valuable tool in the development of countermeasures against chemical warfare agents.

Mecanismo De Acción

Dimethyl 2-methylprop-1-en-1-yl phosphate mimics the behavior of nerve agents by inhibiting the activity of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, causing overstimulation of the muscarinic and nicotinic receptors. The resulting symptoms include muscle twitching, seizures, respiratory distress, and ultimately, death.

Efectos Bioquímicos Y Fisiológicos

Dimethyl 2-methylprop-1-en-1-yl phosphate can cause a range of biochemical and physiological effects, including inhibition of acetylcholinesterase, overstimulation of the muscarinic and nicotinic receptors, and disruption of the nervous system. The severity of these effects depends on the dose and duration of exposure.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Dimethyl 2-methylprop-1-en-1-yl phosphate has several advantages and limitations for lab experiments. One of the main advantages is its ability to mimic the behavior of nerve agents, making it a valuable tool in the development of countermeasures against chemical warfare agents. However, Dimethyl 2-methylprop-1-en-1-yl phosphate has limitations, including its inability to fully replicate the complex effects of nerve agents and the ethical concerns associated with its use in animal studies.

Direcciones Futuras

There are several future directions for the use of Dimethyl 2-methylprop-1-en-1-yl phosphate in scientific research. One potential direction is the development of more effective detection methods for nerve agents using Dimethyl 2-methylprop-1-en-1-yl phosphate as a surrogate. Another direction is the evaluation of new treatments for nerve agent exposure using Dimethyl 2-methylprop-1-en-1-yl phosphate as a model. Additionally, Dimethyl 2-methylprop-1-en-1-yl phosphate could be used to study the long-term effects of nerve agent exposure on the nervous system.

Métodos De Síntesis

Dimethyl 2-methylprop-1-en-1-yl phosphate can be synthesized through several methods, including the reaction of methyl vinyl ketone with phosphorus oxychloride or the reaction of 2-methylprop-1-ene with dimethyl hydrogen phosphate. The latter method is more commonly used due to its simplicity and high yield.

Aplicaciones Científicas De Investigación

Dimethyl 2-methylprop-1-en-1-yl phosphate is widely used in scientific research to study the behavior and effects of nerve agents. It is often used as a surrogate for nerve agents due to its similar chemical structure and toxicological effects. Dimethyl 2-methylprop-1-en-1-yl phosphate is used to test the effectiveness of protective gear, decontamination methods, and medical treatments against nerve agents. It is also used to develop and evaluate new detection methods for nerve agents.

Propiedades

Número CAS |

14477-81-7 |

|---|---|

Nombre del producto |

Dimethyl 2-methylprop-1-en-1-yl phosphate |

Fórmula molecular |

C6H13O4P |

Peso molecular |

180.14 g/mol |

Nombre IUPAC |

dimethyl 2-methylprop-1-enyl phosphate |

InChI |

InChI=1S/C6H13O4P/c1-6(2)5-10-11(7,8-3)9-4/h5H,1-4H3 |

Clave InChI |

YBHLJOXEZHDGAM-UHFFFAOYSA-N |

SMILES |

CC(=COP(=O)(OC)OC)C |

SMILES canónico |

CC(=COP(=O)(OC)OC)C |

Sinónimos |

Phosphoric acid dimethyl 2-methyl-1-propenyl ester |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[R-(R*,R*)]-tartaricacid,sodiumsalt](/img/structure/B83216.png)